molecular formula C24H20O2 B14339653 2-(Methoxymethyl)-3,4,5-triphenylfuran CAS No. 106241-00-3

2-(Methoxymethyl)-3,4,5-triphenylfuran

Cat. No.: B14339653
CAS No.: 106241-00-3
M. Wt: 340.4 g/mol
InChI Key: BNEVSVHUZUINDU-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-3,4,5-triphenylfuran is a synthetic furan derivative characterized by a five-membered aromatic oxygen-containing ring (furan) substituted with a methoxymethyl group at the 2-position and phenyl groups at the 3-, 4-, and 5-positions.

Properties

CAS No.

106241-00-3

Molecular Formula

C24H20O2

Molecular Weight

340.4 g/mol

IUPAC Name

2-(methoxymethyl)-3,4,5-triphenylfuran

InChI

InChI=1S/C24H20O2/c1-25-17-21-22(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)24(26-21)20-15-9-4-10-16-20/h2-16H,17H2,1H3

InChI Key

BNEVSVHUZUINDU-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-3,4,5-triphenylfuran typically involves the use of furan derivatives and appropriate reagents to introduce the methoxymethyl and triphenyl groups. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-3,4,5-triphenylfuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The methoxymethyl and triphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(Methoxymethyl)-3,4,5-triphenylfuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-3,4,5-triphenylfuran involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan Derivatives with Methoxymethyl and Aryl Substituents

The compound in , a tetrahydrofuran derivative, shares structural motifs with the target compound, including methoxymethyl and phenyl groups. However, its saturated furan ring and additional functional groups (e.g., tert-butyldimethylsilyl, bis(4-methoxyphenyl)phenylmethoxy) result in distinct electronic and steric properties. Saturation increases conformational flexibility but reduces aromatic stability compared to 2-(Methoxymethyl)-3,4,5-triphenylfuran’s fully conjugated furan core .

Indole Derivatives with Methoxymethyl Groups

Compounds 10 and 11 (–3) are indole-based analogs featuring methoxymethyl and methoxyphenoxy substituents. These compounds exhibit antiarrhythmic and adrenoceptor-binding activities, suggesting that methoxymethyl groups may enhance bioactivity by modulating lipophilicity and target interactions. However, the indole core introduces nitrogen-based hydrogen-bonding capabilities, which are absent in the purely oxygen-based furan system of the target compound .

Thiophene Analogs

Thiophene fentanyl hydrochloride () replaces the furan oxygen with sulfur, creating a thiophene core. This comparison underscores how heteroatom choice (O vs. S) in aromatic systems can dramatically influence pharmacological behavior .

Saturated Furan Derivatives

The tetrahydrofuran derivative in features acetoxy and pyrimidinyl substituents. Saturation reduces ring strain and aromaticity, enhancing stability under acidic or oxidative conditions. The target compound’s unsaturated furan ring, by contrast, may confer greater reactivity in electrophilic substitution reactions .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Activity Synthesis Yield Toxicity Data
This compound (Target) Furan 3,4,5-triphenyl, 2-methoxymethyl Not reported Not available Not studied
Compound 9 () Tetrahydrofuran Methoxymethyl, phenyl, silyl-protected OH Not specified Not reported Not available
Compounds 10,11 (–3) Indole Methoxymethyl, methoxyphenoxy Antiarrhythmic, adrenoceptor binding 68–70% Limited data
Thiophene fentanyl () Thiophene Thiophenoyl, fentanyl backbone Opioid activity (assumed) Not reported Insufficient studies
Compound Tetrahydrofuran Acetoxy, pyrimidinyl Not reported Not available Not available

Key Research Findings and Implications

  • Methoxymethyl vs. Methoxy : Methoxymethyl groups may increase lipophilicity compared to simple methoxy substituents (e.g., in –3), influencing membrane permeability and metabolic stability .
  • Heteroatom Effects : Thiophene analogs () demonstrate the pharmacological impact of sulfur substitution, suggesting that furan-based systems like the target compound could be tailored for reduced toxicity or enhanced selectivity .

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